1-phenyl-3-(phenylimino)butan-1-one
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Overview
Description
1-phenyl-3-(phenylimino)butan-1-one is an organic compound that belongs to the class of imines. Imines are compounds containing a carbon-nitrogen double bond, with the nitrogen atom connected to a hydrogen atom or an organic group. This compound is characterized by its phenyl groups attached to the imine and ketone functionalities, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-(phenylimino)butan-1-one typically involves the condensation reaction between a ketone and an amine. One common method is the reaction of acetophenone with aniline under acidic or basic conditions to form the imine. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the imine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3-(phenylimino)butan-1-one can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-phenyl-3-(phenylimino)butan-1-one has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-phenyl-3-(phenylimino)butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The phenyl groups may also contribute to the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
Benzylideneaniline: Another imine compound with similar structural features.
Acetophenone imine: A simpler imine derived from acetophenone and ammonia.
Schiff bases: A broad class of imines with various substituents on the nitrogen atom.
Uniqueness
1-phenyl-3-(phenylimino)butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two phenyl groups enhances its stability and potential for diverse chemical reactions compared to simpler imines.
Properties
IUPAC Name |
1-phenyl-3-phenyliminobutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-13(17-15-10-6-3-7-11-15)12-16(18)14-8-4-2-5-9-14/h2-11H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUILAXKWRISQKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1)CC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60302471 |
Source
|
Record name | (3e)-1-phenyl-3-(phenylimino)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60302471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39196-22-0 |
Source
|
Record name | NSC151145 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151145 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3e)-1-phenyl-3-(phenylimino)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60302471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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